1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione
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Overview
Description
1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione is a complex organic compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are present in various pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione typically involves the condensation of o-phenylenediamine with aromatic aldehydes in the presence of a suitable catalyst. One common method is the use of a one-pot cyclization reaction, where the starting materials are reacted in a single step to form the desired benzimidazole derivative. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 100°C) with catalysts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and hydroxybenzotriazole (HOBT) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Another benzimidazole derivative with different substituents on the aromatic rings.
1,3-Bis(octyloxycarbonylmethyl)imidazolium chloride: A functionalized imidazolium-based ionic liquid with antimicrobial properties.
Uniqueness
1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties
Properties
CAS No. |
33424-75-8 |
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Molecular Formula |
C21H20N4S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1,3-bis(anilinomethyl)benzimidazole-2-thione |
InChI |
InChI=1S/C21H20N4S/c26-21-24(15-22-17-9-3-1-4-10-17)19-13-7-8-14-20(19)25(21)16-23-18-11-5-2-6-12-18/h1-14,22-23H,15-16H2 |
InChI Key |
MYHYVKHEYKPFMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCN2C3=CC=CC=C3N(C2=S)CNC4=CC=CC=C4 |
Origin of Product |
United States |
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